molecular formula C25H25FN4O2 B2618660 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide CAS No. 1326806-89-6

3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide

Cat. No.: B2618660
CAS No.: 1326806-89-6
M. Wt: 432.499
InChI Key: PYFLSZNZIRHCJJ-UHFFFAOYSA-N
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Description

3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step may involve nucleophilic aromatic substitution or other suitable methods.

    Attachment of the propanamide moiety: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrazine core.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide
  • 3-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide

Uniqueness

The presence of the 4-fluorophenyl group in 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potentially enhanced biological activity compared to its analogs.

Biological Activity

The compound 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, target interactions, and potential therapeutic applications.

  • Molecular Formula : C18H19FN4O2
  • Molecular Weight : 342.4 g/mol
  • Purity : Typically 95%
  • IUPAC Name : 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide

The primary target of this compound is the Neurokinin Receptor , which is a type of G protein-coupled receptor (GPCR) involved in various physiological processes such as pain perception and inflammation. The compound acts as an inhibitor of this receptor, potentially modulating neurogenic inflammation and pain pathways .

Biological Activity Overview

The biological activities of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , have been extensively studied. Key findings include:

  • Anticancer Potential :
    • Pyrazolo[1,5-a]pyrimidines have shown promising anticancer activity by inhibiting specific enzymes and pathways involved in tumor growth .
    • In vitro studies indicate that modifications to the pyrazolo structure can enhance cytotoxicity against various cancer cell lines.
  • Enzymatic Inhibition :
    • These compounds exhibit significant inhibition of various enzymes such as α-glucosidase and cyclooxygenase (COX), which are crucial in metabolic and inflammatory pathways .
    • The inhibition profile suggests potential applications in treating metabolic disorders and inflammatory diseases.
  • Photophysical Properties :
    • Recent studies have highlighted the photophysical properties of pyrazolo derivatives, making them suitable for optical applications in biological imaging .

Case Studies

A review of literature reveals several case studies showcasing the biological activity of similar compounds:

Case Study 1: Anticancer Activity

A study investigated a series of pyrazolo[1,5-a]pyrimidines and their effects on HeLa cells (cervical cancer). The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects .

Case Study 2: Enzymatic Inhibition

Research focused on the inhibition of α-glucosidase by pyrazolo derivatives showed that certain modifications increased inhibitory potency. The study reported IC50 values ranging from 0.5 to 10 µM for different derivatives .

Data Tables

Biological ActivityTargetEffectReference
AnticancerHeLa CellsIC50 ~ 5 µM
Enzymatic Inhibitionα-glucosidaseIC50 ~ 3 µM
Neurokinin Receptor InhibitionNeurokinin ReceptorModulation of Pain Pathways

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propan-2-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O2/c1-17(2)19-5-3-18(4-6-19)16-27-24(31)11-12-29-13-14-30-23(25(29)32)15-22(28-30)20-7-9-21(26)10-8-20/h3-10,13-14,17,22-23,28H,11-12,15-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVBTPFTBAMNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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